molecular formula C8H11N5 B8221564 n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine

n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine

Cat. No.: B8221564
M. Wt: 177.21 g/mol
InChI Key: AGSSBTBQOPKZKZ-UHFFFAOYSA-N
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Description

n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine: is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is being investigated for its therapeutic potential. It has been studied for its anti-inflammatory and anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine is unique due to the presence of dimethyl groups at the nitrogen atoms, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

3-N,3-N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-13(2)8-6-3-5(9)4-10-7(6)11-12-8/h3-4H,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSBTBQOPKZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC2=C1C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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